molecular formula C17H24N6O2 B12167918 N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Cat. No.: B12167918
M. Wt: 344.4 g/mol
InChI Key: LFVXFOCBTQLLSQ-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tetrazole moiety, and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrazole Moiety: This step usually involves the reaction of an azide with a nitrile compound under thermal or catalytic conditions to form the tetrazole ring.

    Attachment of the Phenoxyacetamide Group: This is typically done through nucleophilic substitution reactions, where the phenoxy group is introduced to the acetamide backbone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylpyrrolidin-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
  • N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[4-(2-ethyl-2H-tetrazol-5-yl)phenoxy]acetamide
  • N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]propionamide

Uniqueness

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide stands out due to its specific combination of structural features, which confer unique chemical properties and potential applications. Its distinct pyrrolidine, tetrazole, and phenoxyacetamide groups contribute to its versatility and effectiveness in various research and industrial contexts.

Properties

Molecular Formula

C17H24N6O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C17H24N6O2/c1-3-23-10-4-5-14(23)11-18-16(24)12-25-15-8-6-13(7-9-15)17-19-21-22(2)20-17/h6-9,14H,3-5,10-12H2,1-2H3,(H,18,24)

InChI Key

LFVXFOCBTQLLSQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)COC2=CC=C(C=C2)C3=NN(N=N3)C

Origin of Product

United States

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